molecular formula C10H15BrClN B2755328 4-(4-Bromophenyl)butan-2-amine hydrochloride CAS No. 1215753-49-3

4-(4-Bromophenyl)butan-2-amine hydrochloride

Cat. No.: B2755328
CAS No.: 1215753-49-3
M. Wt: 264.59
InChI Key: NOFGRITVLBETNM-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)butan-2-amine hydrochloride is an organic compound with the molecular formula C10H15BrClN. It is a derivative of butan-2-amine, where a bromophenyl group is attached to the fourth carbon of the butane chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

4-(4-Bromophenyl)butan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The future directions for the study of this compound could involve further exploration of its potential antimicrobial and anticancer activities, as suggested by studies on related compounds . Additionally, more detailed physical and chemical property analyses could be beneficial.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)butan-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and nitroethane.

    Formation of Nitroalkene: The reaction between 4-bromobenzaldehyde and nitroethane in the presence of a base such as potassium hydroxide forms 4-(4-bromophenyl)-2-nitrobutene.

    Reduction: The nitro group in 4-(4-bromophenyl)-2-nitrobutene is reduced to an amine group using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrochloride Formation: The resulting 4-(4-bromophenyl)butan-2-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)butan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)butan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-thiazol-2-amine: Another bromophenyl derivative with different functional groups.

    4-Bromo-N,N-bis(4-methoxyphenyl)aniline: A compound with similar bromophenyl structure but different substituents.

Uniqueness

4-(4-Bromophenyl)butan-2-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-bromophenyl)butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-8(12)2-3-9-4-6-10(11)7-5-9;/h4-8H,2-3,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFGRITVLBETNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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